3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid
Overview
Description
3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, also known as ETTAPA, is a novel tetrazole-containing compound that has gained significant attention in the field of medicinal chemistry. This compound is an analog of the well-known non-steroidal anti-inflammatory drug (NSAID), naproxen, and has been shown to possess potent anti-inflammatory and analgesic properties.
Scientific Research Applications
3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. For instance, 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to have several biochemical and physiological effects. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. Additionally, 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid. One potential direction is the development of more efficient synthesis methods for 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, which could improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid and its potential therapeutic applications. Finally, the development of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid derivatives with improved solubility and bioavailability could lead to the development of more effective anti-inflammatory and anti-cancer drugs.
Synthesis Methods
The synthesis of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid involves the condensation of 4-ethoxybenzaldehyde with 1H-tetrazole-1-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. This method has been reported to yield 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid in good to excellent yields.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-2-19-10-5-3-9(4-6-10)11(7-12(17)18)16-8-13-14-15-16/h3-6,8,11H,2,7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXWWQXGHKYBJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333171 | |
Record name | 3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid | |
CAS RN |
696649-87-3 | |
Record name | 3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.